Ethyl 2-cyclobutylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

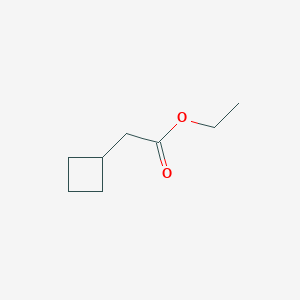

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclobutylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIQOLOFKDUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558888 | |

| Record name | Ethyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-27-4 | |

| Record name | Ethyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-Cyclobutylacetate from Cyclobutane-1,2-Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic route for the preparation of ethyl 2-cyclobutylacetate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, cyclobutane-1,2-dicarboxylic acid, and proceeds through a logical two-step sequence of decarboxylation followed by esterification. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the success of each transformation.

Strategic Overview: A Two-Step Synthetic Approach

The conversion of cyclobutane-1,2-dicarboxylic acid to this compound is most effectively achieved through a two-stage process. This strategy is predicated on the chemical logic of first simplifying the starting material by removing one of the carboxylic acid functionalities, followed by the targeted conversion of the remaining carboxylic acid to its corresponding ethyl ester.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow from cyclobutane-1,2-dicarboxylic acid to this compound.

Part 1: Decarboxylation of Cyclobutane-1,2-Dicarboxylic Acid

The initial step in this synthesis involves the selective removal of one of the two carboxylic acid groups from the cyclobutane ring. For geminal dicarboxylic acids, such as 1,1-cyclobutanedicarboxylic acid, thermal decarboxylation is a well-established and high-yielding procedure.[1][2][3] This process is driven by the formation of a stable enol intermediate, which then tautomerizes to the final product. While the 1,2-disubstituted nature of the starting material presents a slightly different mechanistic pathway, the fundamental principle of thermal elimination of carbon dioxide remains applicable.

The reaction proceeds by heating the dicarboxylic acid, leading to the evolution of carbon dioxide gas and the formation of cyclobutanecarboxylic acid. The temperature required for this transformation is a critical parameter and must be carefully controlled to ensure complete reaction without inducing unwanted side reactions or decomposition.

Experimental Protocol: Thermal Decarboxylation

Objective: To synthesize cyclobutanecarboxylic acid from cyclobutane-1,2-dicarboxylic acid.

Materials:

-

Cyclobutane-1,2-dicarboxylic acid

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Heating mantle or oil bath

Procedure:

-

Place the cyclobutane-1,2-dicarboxylic acid into a round-bottom flask of appropriate size.

-

Assemble the distillation apparatus. It is crucial to ensure all glassware is dry.

-

Heat the flask gently using a heating mantle or an oil bath. The temperature should be gradually increased to approximately 160-170°C.[1][2]

-

As the temperature rises, the dicarboxylic acid will melt, and the evolution of carbon dioxide gas will become apparent.

-

Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation reaction.

-

Once the decarboxylation is complete, increase the temperature of the heating bath to 210-220°C to distill the crude cyclobutanecarboxylic acid.[1]

-

The collected liquid is crude cyclobutanecarboxylic acid. For most subsequent esterification reactions, this crude product is of sufficient purity. If higher purity is required, redistillation can be performed.

Expected Yield: 85-95%

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the decarboxylation of related cyclobutane dicarboxylic acids.[1][2] The progress of the reaction can be visually monitored by the cessation of CO2 evolution. The final product can be characterized by its boiling point and spectroscopic methods (e.g., IR, NMR) to confirm its identity.

Part 2: Fischer Esterification of Cyclobutanecarboxylic Acid

With cyclobutanecarboxylic acid in hand, the next step is its conversion to the corresponding ethyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4][5] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. In this case, cyclobutanecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process.[6] To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol (ethanol), which also serves as the solvent. Alternatively, the removal of water as it is formed can also shift the equilibrium to the product side.

Caption: Simplified mechanism of the Fischer Esterification.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from cyclobutanecarboxylic acid.

Materials:

-

Cyclobutanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reflux apparatus (round-bottom flask, condenser)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the cyclobutanecarboxylic acid in a generous excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Data Summary:

| Parameter | Value | Reference |

| Step 1: Decarboxylation | ||

| Starting Material | Cyclobutane-1,2-dicarboxylic acid | - |

| Product | Cyclobutanecarboxylic acid | - |

| Reaction Temperature | 160-170°C (decarboxylation) | [1][2] |

| Distillation Temperature | 189-195°C (atmospheric pressure) | [1] |

| Expected Yield | 85-95% | [2] |

| Step 2: Esterification | ||

| Starting Material | Cyclobutanecarboxylic acid | - |

| Reagents | Ethanol, H₂SO₄ (catalyst) | [5] |

| Reaction Condition | Reflux | |

| Expected Yield | >90% (with optimization) | General Fischer Esterification |

Conclusion

The synthesis of this compound from cyclobutane-1,2-dicarboxylic acid is a straightforward and efficient process that can be reliably executed in a laboratory setting. The two-step approach, involving thermal decarboxylation followed by Fischer esterification, utilizes fundamental and well-understood organic reactions. By carefully controlling the reaction parameters as outlined in this guide, researchers can obtain the desired product in high yield and purity, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

- Stenstrom, Y., & Sydnes, L. K. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 17a, 4th ed.

-

Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. Available at: [Link]

- Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.

-

Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

-

Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 18). 11.8: Preparation of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

UND Scholarly Commons. (2022, January 1). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

- Wiley-VCH. (n.d.).

-

Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]

- Google Patents. (n.d.). US3723499A - Process for the production of cyanoacetic acid.

- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of Ethyl 2-Cyclobutylacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-cyclobutylacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in fundamental principles of chemical structure and reactivity.

Introduction

This compound is a carboxylic acid ester characterized by the presence of a cyclobutane ring attached to an ethyl acetate moiety through a methylene bridge. Understanding its precise molecular structure and purity is paramount for its application in research and synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will explore the expected spectroscopic data for this compound, drawing upon established principles and data from structurally similar compounds to provide a robust analytical framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms within the molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electron-donating or -withdrawing nature of neighboring functional groups.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~1.25 | Triplet | 3H |

| b | ~4.12 | Quartet | 2H |

| c | ~2.20 | Doublet | 2H |

| d | ~2.50 | Multiplet | 1H |

| e | ~1.80-2.00 | Multiplet | 4H |

| f | ~1.60-1.75 | Multiplet | 2H |

Interpretation:

-

Ethyl Group (a, b): The protons of the ethyl ester will appear as a characteristic triplet at approximately 1.25 ppm (methyl group, 'a') and a quartet at around 4.12 ppm (methylene group, 'b'). The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). The quartet is due to the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

-

Methylene Bridge (c): The protons of the methylene group connecting the cyclobutane ring to the carbonyl group ('c') are expected to appear as a doublet around 2.20 ppm. This doublet arises from coupling to the single proton on the adjacent carbon of the cyclobutane ring ('d').

-

Cyclobutane Ring (d, e, f): The protons on the cyclobutane ring will present a more complex set of signals due to restricted bond rotation and complex spin-spin coupling. The proton at the point of attachment to the acetate chain ('d') is expected to be the most downfield of the ring protons, appearing as a multiplet around 2.50 ppm due to coupling with the adjacent methylene protons ('c') and the other protons on the ring. The remaining cyclobutane protons ('e' and 'f') will appear as overlapping multiplets in the upfield region of the spectrum, typically between 1.60 and 2.00 ppm.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| 1 | ~172 |

| 2 | ~60 |

| 3 | ~40 |

| 4 | ~35 |

| 5 | ~25 |

| 6 | ~18 |

| 7 | ~14 |

Interpretation:

-

Carbonyl Carbon (1): The carbonyl carbon of the ester group is the most deshielded and will appear at the downfield end of the spectrum, around 172 ppm.

-

Ethyl Group Carbons (2, 7): The methylene carbon of the ethyl group ('2') will be deshielded by the oxygen atom and appear around 60 ppm, while the methyl carbon ('7') will be more upfield at approximately 14 ppm.[1]

-

Methylene Bridge Carbon (3): The carbon connecting the ring to the carbonyl group ('3') is expected around 40 ppm.

-

Cyclobutane Ring Carbons (4, 5, 6): The carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum. The carbon atom directly attached to the acetate side chain ('4') will be the most downfield of the ring carbons, at approximately 35 ppm. The other two sets of equivalent carbons ('5' and '6') will appear at around 25 ppm and 18 ppm, respectively.[2]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 512-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-220 ppm

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1250-1000 | Strong | C-O stretching (ester) |

Interpretation:

-

C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and cyclobutane groups.

-

C=O Stretching: A very strong and sharp absorption peak around 1735 cm⁻¹ is the most prominent feature of the IR spectrum and is indicative of the carbonyl (C=O) group of the aliphatic ester.[3]

-

C-O Stretching: The C-O stretching vibrations of the ester linkage will give rise to strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[3]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired.

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrum Data:

| m/z | Possible Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 97 | [M - OC₂H₅]⁺ |

| 88 | [C₄H₈O₂]⁺ (McLafferty Rearrangement) |

| 55 | [C₄H₇]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₈H₁₄O₂), which is 142.

-

Fragmentation Pattern: Esters undergo characteristic fragmentation patterns.[4]

-

Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O single bond can lead to a fragment with m/z 97.

-

Loss of the ethyl group (-C₂H₅): Cleavage of the O-C₂H₅ bond can result in a fragment at m/z 113.

-

McLafferty Rearrangement: A common fragmentation pathway for esters with a sufficiently long alkyl chain is the McLafferty rearrangement, which would produce a characteristic peak at m/z 88.

-

Loss of the entire ester group: Fragmentation of the bond between the cyclobutane ring and the acetate group can lead to the formation of a cyclobutyl-containing cation, with a prominent fragment at m/z 55, corresponding to the cyclobutylmethyl cation losing two hydrogen atoms.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using electron impact (EI) ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the fundamental principles behind these spectroscopic techniques and comparing the expected data with that of structurally related molecules, researchers can confidently characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

PubChem. Ethyl 2-methylcyclobutene-1-carboxylate. [Link]

-

PubChem. Ethyl cyclobutanecarboxylate. [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

NIST. Ethyl cyclobutanecarboxylate. [Link]

-

PubChem. Ethyl 2-methylbutyrate. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

-

YouTube. interpretation of two sample infrared spectra. [Link]

-

NIST. Ethyl Acetate. [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

-

PubChemLite. Ethyl 2-amino-2-cyclobutylacetate hydrochloride (C8H15NO2). [Link]

-

SlidePlayer. Infrared Spectroscopy. [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

-

PubChem. Ethyl 2-ethylcyclobutene-1-carboxylate. [Link]

-

ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

-

PubChem. Ethyl 2-cyclobutylpropanoate. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [https://www.docbrown.info/page13/C13-NMR/C13-NMR_10esters.htm#ethyl ethanoate]([Link] ethanoate)

-

SpectraBase. Ethyl cyclohexylideneacetate. [Link]

-

MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

Sources

- 1. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ethyl Acetate [webbook.nist.gov]

A Technical Guide to the Physical Properties of Ethyl 2-Cyclobutylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the key physical properties of ethyl 2-cyclobutylacetate, specifically its boiling point and density. In the landscape of pharmaceutical development and fine chemical synthesis, a precise understanding of a compound's physical characteristics is paramount for process optimization, purification, and formulation. This document moves beyond a simple recitation of data points to offer a foundational understanding of the principles governing these properties, the methodologies for their empirical determination, and the computational approaches for their prediction.

Introduction to this compound

This compound is an ester characterized by a cyclobutyl ring attached to an ethyl acetate moiety at the alpha-position. Its molecular structure, comprising both a cyclic alkane and an ester functional group, imparts a unique combination of steric and electronic features that dictate its physical behavior. While not as extensively characterized as more common solvents or reagents, understanding its boiling point and density is crucial for its application in synthesis, where it may act as a reactant, intermediate, or potential solvent.

Core Physical Properties: A Detailed Examination

The physical properties of a molecule are a direct manifestation of its intermolecular forces. For this compound, these are primarily van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions arising from the polar ester group. The absence of a hydrogen bond donor precludes the strong intermolecular hydrogen bonding seen in alcohols or carboxylic acids.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Predicted Boiling Point:

Structural Influence on Boiling Point:

The boiling point of an organic compound is influenced by several structural factors:

-

Molecular Weight: Generally, as the molecular weight of a compound increases, the strength of London dispersion forces also increases, leading to a higher boiling point.

-

Branching: The compact, cyclic structure of the cyclobutyl group in this compound introduces a degree of rigidity and affects the molecule's surface area available for intermolecular interactions. Increased branching typically lowers the boiling point compared to a linear isomer of the same molecular weight due to a decrease in surface area.[2]

-

Polarity: The ester functional group introduces a significant dipole moment, leading to dipole-dipole interactions that are stronger than the London dispersion forces in a nonpolar analogue of similar size. This results in a higher boiling point than a comparable alkane. However, these forces are weaker than the hydrogen bonds in a corresponding alcohol or carboxylic acid.[3]

Density

Density is a measure of mass per unit of volume. For liquids, it is typically expressed in grams per cubic centimeter (g/cm³) or grams per milliliter (g/mL).

Predicted Density:

The predicted density for this compound is 0.980 g/cm³ .[1]

Structural Influence on Density:

The density of a liquid is primarily influenced by the mass of its constituent atoms and how efficiently they can pack together.

-

Atomic Mass: The presence of two oxygen atoms in the ester group contributes to a higher molecular weight within a given volume compared to a hydrocarbon of similar size, generally leading to a higher density.

-

Molecular Packing: The shape of the molecule plays a critical role. The somewhat planar nature of the ester group combined with the three-dimensional cyclobutyl ring will influence how closely the molecules can approach each other. Irregular shapes can lead to less efficient packing and consequently lower density.

Quantitative Data Summary

| Physical Property | Predicted Value | Conditions |

| Boiling Point | 100 °C | at 2 Torr |

| Density | 0.980 g/cm³ | Not Specified |

Experimental Determination Protocols

To ensure scientific integrity, the direct experimental determination of these physical properties is always the preferred approach. The following are detailed, self-validating protocols for measuring the boiling point and density of a liquid sample such as this compound.

Protocol for Boiling Point Determination (Micro-Capillary Method)

This method is ideal for small sample volumes and provides a reasonably accurate determination of the boiling point.[4][5][6]

Methodology:

-

Preparation:

-

Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until it melts shut.

-

Attach a small test tube (or fusion tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker of water on a hot plate).

-

Begin heating the bath gently while stirring to ensure even temperature distribution.

-

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and escapes.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample has displaced all the air.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The point at which the liquid just begins to enter the capillary tube is the boiling point. At this moment, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

-

Record the temperature on the thermometer at this exact moment.

-

-

Validation:

-

Repeat the measurement at least two more times with fresh samples to ensure reproducibility. The recorded boiling points should be within a narrow range (e.g., ± 0.5 °C).

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Protocol for Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is a flask with a precise volume, used for accurate density measurements of liquids.

Methodology:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Accurately weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pycnometer).

-

Fill the pycnometer with deionized water of a known temperature. Ensure the capillary stopper is inserted correctly, and any excess water is wiped from the outside.

-

Weigh the water-filled pycnometer (m_pycnometer+water).

-

Record the temperature of the water.

-

-

Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the dry pycnometer with this compound.

-

Weigh the sample-filled pycnometer (m_pycnometer+sample).

-

-

Calculation:

-

Calculate the mass of the water: m_water = m_pycnometer+water - m_pycnometer.

-

Look up the density of water (ρ_water) at the recorded temperature.

-

Calculate the volume of the pycnometer: V_pycnometer = m_water / ρ_water.

-

Calculate the mass of the sample: m_sample = m_pycnometer+sample - m_pycnometer.

-

Calculate the density of the sample: ρ_sample = m_sample / V_pycnometer.

-

-

Validation:

-

Perform the measurement in triplicate to ensure the precision of the results.

-

Ensure the temperature of the sample is controlled and recorded, as density is temperature-dependent.

-

Experimental Workflow Diagrams

The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for boiling point determination using the micro-capillary method.

Caption: Experimental workflow for density determination using the pycnometer method.

Predictive Approaches: Quantitative Structure-Property Relationship (QSPR)

In the absence of experimental data, computational methods can provide valuable estimations of physical properties. Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical properties.[7][8][9]

These models are developed by:

-

Data Collection: Assembling a large dataset of diverse molecules with experimentally determined values for the property of interest (e.g., boiling point).

-

Descriptor Calculation: Using software to calculate a large number of numerical descriptors that represent the constitutional, topological, geometrical, and electronic features of each molecule.

-

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of the most relevant descriptors to the physical property.[10][11][12][13]

-

Validation: Rigorously testing the model's predictive power using both internal and external validation sets of compounds that were not used in the model development.[14]

The predicted values for the boiling point and density of this compound cited in this guide were likely generated using such QSPR models. While highly useful for initial screening and in silico studies, it is imperative for drug development and process chemistry that these predicted values are eventually confirmed by experimental measurement.

Conclusion

This guide has provided a comprehensive overview of the boiling point and density of this compound. While experimentally determined values are not prevalent in the literature, reliable predictions suggest a boiling point of 100 °C at 2 Torr and a density of 0.980 g/cm³. The underlying principles governing these properties are rooted in the molecule's structure, particularly the interplay between the nonpolar cyclobutyl ring and the polar ester group. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these crucial physical parameters, a necessary step for the successful application of this compound in research and development.

References

-

JoVE. (2020, March 26). Boiling Points - Concept. [Link]

-

University of Calgary. Boiling Point Determination. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. [Link]

-

Scribd. Experiment No. 1 - Determination of Densities. [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

-

JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. [Link]

-

NIST Technical Series Publications. Boiling points and densities of acetates of normal aliphatic alcohols. [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). [Link]

-

Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

-

PubChem. Ethyl 2-methylcyclobutene-1-carboxylate. [Link]

-

PubMed. QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods. [Link]

-

ISAR Publisher. Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. [Link]

-

Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. [Link]

-

PubChem. Ethyl 2-cyclobutylpropanoate. [Link]

-

Semantic Scholar. Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. [Link]

-

ChemACX. Understanding the Melting Point of Ethyl Acetate: Why It's Liquid at Room Temperature. [Link]

-

ResearchGate. (PDF) QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods and Molecular Descriptors. [Link]

-

ResearchGate. Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. [Link]

-

ResearchGate. Prediction of boiling points of organic compounds by QSPR tools. [Link]

-

PubChem. Ethyl Acetate. [Link]

-

Wikipedia. Ethyl acetate. [Link]

- Google Patents.

-

ResearchGate. Densities, Viscosities, Refractive Indices and Excess properties of Binary liquid mixtures of Ethyl acetate with Alkoxyethanols at 308.15K. [Link]

-

PubChem. Methyl Acetate. [Link]

-

MDPI. Effects of Molecular Structure on the Physical Properties of Fully Substituted Cellulose Esters of Aliphatic Acids. [Link]

-

ACS Omega. (2018, September 19). How Precise Are Our Quantitative Structure–Activity Relationship Derived Predictions for New Query Chemicals?. [Link]

-

ResearchGate. Experimental Viscosities, η, for the System Water (1) + Ethyl Acetate.... [Link]

-

MDPI. QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. [Link]

-

ResearchGate. (PDF) Viscosity and Density of Water + Ethyl Acetate + Ethanol Mixtures at 298.15 and 318.15 K and Atmospheric Pressure. [Link]

- Google Patents. US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids.

-

Semantic Scholar. Representation of the Structure—A Key Point of Building QSAR/QSPR Models for Ionic Liquids. [Link]

-

PubChem. Ethyl 2-chlorobutanoate. [Link]

- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

-

Sci-Hub. Density, Viscosity, Refractive Index, and Speed of Sound in Binary Mixtures of 2-Chloroethanol with Methyl Acetate, Ethyl Acetate, n-Propyl Acetate, and n-Butyl Acetate. [Link]

-

PubChem. 1-Ethyl-2-propylcyclobutane. [Link]

Sources

- 1. This compound CAS#: 38353-27-4 [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. asianpubs.org [asianpubs.org]

- 8. [PDF] Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isarpublisher.com [isarpublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Introduction to Ethyl 2-Cyclobutylacetate

An In-Depth Technical Guide to Ethyl 2-Cyclobutylacetate for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No: 38353-27-4), a valuable building block in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthesis protocol with mechanistic insights, outline modern analytical characterization techniques, and discuss its applications, particularly within the context of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound for practical application.

This compound is an ester characterized by a cyclobutane ring attached to an ethyl acetate group. The cyclobutane motif, once considered an exotic curiosity, is now increasingly recognized for its significant contributions to medicinal chemistry.[1] Its unique, puckered three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to serve as a bioisostere for other functional groups.[1] this compound serves as a key intermediate for introducing this valuable carbocyclic scaffold into more complex molecular architectures. This guide offers an in-depth examination of its synthesis, characterization, and utility.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a liquid at room temperature with properties that facilitate its use as a reagent and building block in various chemical transformations.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38353-27-4 | [2] |

| Molecular Formula | C8H14O2 | |

| Molecular Weight | 142.198 g/mol | |

| Purity | Typically ≥95% | |

| Physical Form | Liquid | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the Fischer esterification of cyclobutylacetic acid with ethanol in the presence of an acid catalyst. This method is favored for its reliability and straightforward execution.

Causality in Experimental Design

The choice of Fischer esterification is deliberate. The reaction is driven to completion by using an excess of one of the reactants, typically the more cost-effective and easily removable component, which in this case is ethanol. The strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol. The removal of water as it is formed can also be employed to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

Cyclobutylacetic acid

-

Anhydrous ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclobutylacetic acid (1.0 eq) and anhydrous ethanol (5.0 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution is advised due to CO₂ evolution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

An In-depth Technical Guide to Ethyl 2-cyclobutylacetate: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-cyclobutylacetate, a valuable synthetic intermediate in organic and medicinal chemistry. The document delves into the systematic IUPAC nomenclature, detailed synthetic methodologies, and thorough spectroscopic characterization of this compound. Furthermore, it explores the burgeoning significance of the cyclobutane motif in contemporary drug design, contextualizing the potential applications of this compound in the development of novel therapeutics. This guide is intended to be a practical resource for researchers engaged in organic synthesis and drug discovery, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of the Cyclobutane Moiety

The cyclobutane ring, once considered a mere curiosity of strained carbocycles, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural properties, including a puckered conformation and distinct bond angles, offer a three-dimensional diversity that is increasingly sought after in drug design.[1] Unlike flat aromatic rings, the non-planar nature of the cyclobutane unit allows for precise spatial orientation of substituents, enabling enhanced target binding and improved pharmacological profiles. The incorporation of cyclobutane moieties has been shown to favorably impact metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][3] this compound, as a readily accessible derivative, serves as a key building block for introducing the cyclobutaneacetic acid scaffold into more complex molecules.

IUPAC Nomenclature and Chemical Properties

The systematically correct IUPAC name for the topic compound is This compound .

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 38353-27-4 | - |

| Molecular Formula | C8H14O2 | - |

| Molecular Weight | 142.20 g/mol | - |

| Boiling Point | 100 °C at 2 Torr | ChemShuttle |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | ChemShuttle |

Synthesis of this compound: Methodologies and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable synthetic routes are detailed below.

Method 1: Fischer Esterification of Cyclobutylacetic Acid

The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[4] This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[4]

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent ensures a large molar excess, driving the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves as both a catalyst, by protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, and as a dehydrating agent to remove the water byproduct.[5]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup with Sodium Bicarbonate: This step neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

-

Purification by Distillation: The final product is purified by distillation under reduced pressure to remove any remaining starting materials and byproducts.

Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutylacetic acid (1 equivalent) and absolute ethanol (10 equivalents).

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.1 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Acetoacetic Ester Synthesis Route to this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on the structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.60 - 2.40 | Multiplet (m) | 1H | -CH₂-CH (C₄H₇) |

| ~2.30 | Doublet (d) | 2H | -CH₂ -CH(C₄H₇) |

| ~2.10 - 1.70 | Multiplet (m) | 6H | Cyclobutyl -CH₂ - |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~60 | -O-CH₂ -CH₃ |

| ~40 | -CH₂ -CH(C₄H₇) |

| ~35 | -CH₂-CH (C₄H₇) |

| ~25 | Cyclobutyl -CH₂ - |

| ~18 | Cyclobutyl -CH₂ - |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H (Aliphatic) Stretch |

| ~1735 | Strong | C=O (Ester) Stretch [6] |

| ~1180 | Strong | C-O (Ester) Stretch [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 142) should be observable.

-

Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 97, corresponding to the loss of the ethoxy radical.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 113.

-

McLafferty Rearrangement: A potential rearrangement could lead to a fragment at m/z = 88.

Applications in Drug Development

The cyclobutane scaffold is increasingly utilized in drug discovery to enhance the properties of bioactive molecules. [7]The rigid, three-dimensional nature of the cyclobutane ring can confer conformational constraint, leading to improved binding affinity and selectivity for biological targets. [1]Furthermore, the replacement of more metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate. [3] this compound is a versatile building block for introducing the cyclobutaneacetic acid pharmacophore. This moiety can be found in various drug candidates and approved drugs, where it often serves as a key structural element for interacting with target proteins. For instance, cyclobutane derivatives have been explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors. [1][3] The synthesis of more complex drug molecules can be envisioned starting from this compound. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, the α-carbon can be further functionalized to introduce additional diversity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents: Concentrated acids and strong bases are corrosive and should be handled with care. Sodium metal is highly reactive with water and should be handled under an inert atmosphere.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and accessible synthetic intermediate. This guide has provided a detailed overview of its nomenclature, reliable synthetic protocols, and expected analytical characterization. The increasing prominence of the cyclobutane motif in drug discovery underscores the importance of such building blocks. By providing a solid foundation in the chemistry of this compound, this guide aims to empower researchers to utilize this versatile compound in the design and synthesis of the next generation of therapeutic agents.

References

- de Meijere, A., & Khlebnikov, A. F. (1995). The Chemistry of Strained Rings. Chemical Reviews, 95(5), 1459-1538.

- Wessjohann, L. A., & Brandt, W. (2003). Recent advances in the synthesis of cyclobutane and cyclobutene derivatives. Chemical Reviews, 103(5), 1625-1648.

- Marsini, M. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 61(23), 10447-10472.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- Organic Syntheses. (n.d.). Ethyl n-butylacetoacetate. Coll. Vol. 1, p.248 (1941); Vol. 4, p.41 (1925).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

- ChemSpider. (n.d.).

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates [ouci.dntb.gov.ua]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

Topic: Commercial Availability and Strategic Application of Ethyl Cyclobutylacetate Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is an increasingly vital structural element in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] Ethyl cyclobutylacetate and its isomers represent a key class of building blocks for accessing this chemical space. This guide provides an in-depth analysis of the commercial availability of the parent compound, ethyl cyclobutanecarboxylate, and presents a technical framework for the synthesis and analysis of its more complex, functionally relevant isomers. We will explore the current supplier landscape, outline strategic synthetic pathways for generating isomeric diversity, and provide a detailed, field-proven protocol for the analytical separation and characterization of these isomers. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design

In recent years, the incorporation of small, strained carbocycles has become a prominent strategy in drug design. Among these, the cyclobutane ring offers a unique combination of properties that medicinal chemists can leverage to solve complex pharmacological challenges.[1][2] Unlike more flexible aliphatic chains or larger rings, the puckered three-dimensional structure of cyclobutane can rigidly orient substituents, acting as a conformational lock to enhance binding affinity to biological targets.[1] Furthermore, its relative chemical inertness and the replacement of metabolically vulnerable groups can significantly improve the pharmacokinetic profile of a drug candidate.[1][2]

Ethyl cyclobutylacetate, in its various isomeric forms, serves as a versatile starting material for introducing this valuable scaffold. Understanding the commercial landscape, the potential for isomeric diversity, and the analytical methods required to isolate and identify specific isomers is therefore critical for any research program aiming to utilize these building blocks effectively.

The Isomeric Landscape of Ethyl Cyclobutylacetate

The term "ethyl cyclobutylacetate" can be ambiguous. The most common and commercially available compound is ethyl cyclobutanecarboxylate (CAS: 14924-53-9), where the ester function is directly attached to the cyclobutane ring.[3][4] However, a comprehensive view for a drug development professional must include the potential for structural and stereoisomers, which offer distinct three-dimensional arrangements for probing molecular interactions.

The key isomeric forms include:

-

Positional Isomers: The point of attachment of the acetate group on the cyclobutane ring can vary, although ethyl cyclobutanecarboxylate is the most stable and common form.

-

Functional Group Isomers: Rearrangement of the atoms can yield different functional groups, such as ethyl cyclobut-1-ene-1-carboxylate.

-

Stereoisomers: When the cyclobutane ring is substituted, diastereomers (cis/trans) and enantiomers (R/S) become possible. For example, a methyl group at the 2-position of the ring would create four distinct stereoisomers.

Below is a diagram illustrating this potential for isomeric diversity originating from the core structure.

Sources

An In-depth Technical Guide to the Conformational Analysis of Monosubstituted Cyclobutanes

This guide provides a comprehensive exploration of the conformational analysis of monosubstituted cyclobutanes, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing the three-dimensional structure of these strained ring systems and the advanced analytical techniques used to elucidate their conformational preferences.

The Non-Planar Nature of Cyclobutane: A Tale of Two Strains

Unlike its depiction in simple line-angle formulas, the cyclobutane ring is not a flat square. A planar conformation would impose significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the inherent angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[1][2][3] To alleviate this torsional strain, cyclobutane adopts a "puckered" or "butterfly" conformation.[1][2][3][4] In this non-planar arrangement, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds.[2] This puckering, however, slightly decreases the C-C-C bond angles to about 88°, thereby increasing the angle strain.[1][3] The final geometry is a delicate balance between these opposing forces.

The puckered conformation of cyclobutane is not static; the ring undergoes a rapid interconversion between two equivalent puckered forms, a process known as ring-flipping.[5] This dynamic equilibrium is crucial to understanding the conformational behavior of substituted cyclobutanes.

Caption: Puckered conformation of the cyclobutane ring.

Axial vs. Equatorial: The Energetic Landscape of Monosubstituted Cyclobutanes

The introduction of a single substituent onto the cyclobutane ring breaks the symmetry of the puckered conformers, leading to two distinct, non-equivalent conformations: one with the substituent in an axial position and the other with it in an equatorial position.[6]

-

Axial Position: The substituent bond is roughly parallel to the principal axis of the ring.

-

Equatorial Position: The substituent bond is oriented more towards the "equator" of the ring.

Similar to cyclohexane systems, the equatorial position is generally the more stable and thus more populated conformation for most substituents.[6] This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other axial hydrogen atoms on the same side of the ring, particularly the one at the 3-position. These are known as 1,3-diaxial interactions .[7][8][9][10]

The energy difference between the axial and equatorial conformers (ΔG°) determines the equilibrium constant (Keq) for the ring-flipping process. This energy difference is substituent-dependent; bulkier substituents exhibit a stronger preference for the equatorial position to minimize steric strain.[8][11]

Caption: Equilibrium between axial and equatorial conformers of a monosubstituted cyclobutane.

Elucidating Conformations: A Multi-faceted Approach

A combination of experimental and computational techniques is essential for a thorough conformational analysis of monosubstituted cyclobutanes.[6][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformational equilibrium in cyclobutanes.[14][15] The key parameters are the vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants.

-

⁴JHH Coupling Constants: These four-bond couplings are particularly sensitive to the stereochemical relationship of the coupled protons. A large ⁴J(eq-eq) coupling (around 5 Hz) and a small ⁴J(ax-ax) coupling (near 0 Hz) are characteristic.[14] By measuring the time-averaged ⁴JHH values, the relative populations of the axial and equatorial conformers can be determined.

Experimental Protocol: Determination of Conformational Equilibrium by ¹H NMR

-

Sample Preparation: Dissolve the monosubstituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature. It is often beneficial to acquire spectra at multiple temperatures to study the temperature dependence of the equilibrium.

-

Spectral Analysis: Perform a complete analysis of the complex ¹H NMR spectrum to extract all chemical shifts and coupling constants. This may require spectral simulation and iteration for strongly coupled spin systems.

-

Calculation of Equilibrium Constant: Use the observed long-range coupling constants (⁴JHH) and the known values for the pure axial and equatorial conformers (often obtained from computational studies or model compounds) to calculate the mole fractions of each conformer and subsequently the equilibrium constant (Keq) and the free energy difference (ΔG°).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can provide valuable information about the vibrational modes of the cyclobutane ring, which are sensitive to its conformation.[16][17][18] The ring-puckering vibration, typically observed in the far-IR region, is particularly informative.[18] The presence and position of specific bands can help identify the predominant conformation and provide insights into the puckering potential energy surface.[16][19]

Computational Chemistry

In silico methods are indispensable for a detailed understanding of the conformational landscape of monosubstituted cyclobutanes.[6][20]

-

Ab Initio and Density Functional Theory (DFT) Calculations: These methods can be used to calculate the geometries and relative energies of the different conformers with high accuracy.[21][22] Potential energy surface scans can map the energy profile of the ring-puckering motion and determine the barrier to ring inversion.[23]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the conformational behavior of the molecule in solution, allowing for the exploration of different conformational states and the calculation of thermodynamic properties.[12]

Workflow for Computational Conformational Analysis

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. [allen.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. ifo.lviv.ua [ifo.lviv.ua]

- 18. tandfonline.com [tandfonline.com]

- 19. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. reddit.com [reddit.com]

- 21. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Ring Strain Energy of Ethyl 2-Cyclobutylacetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety is a fascinating structural motif in organic chemistry, frequently incorporated into pharmacologically active molecules to modulate their conformational properties and metabolic stability. A defining characteristic of the cyclobutane ring is its inherent strain energy, a thermodynamic property that significantly influences its reactivity, three-dimensional structure, and ultimately, its utility in medicinal chemistry. This technical guide provides an in-depth exploration of the ring strain energy of ethyl 2-cyclobutylacetate, a representative substituted cyclobutane. We will delve into the theoretical underpinnings of ring strain, detail experimental and computational methodologies for its quantification, and discuss the profound implications of this strain energy on the molecule's chemical behavior and its potential applications in drug design.

Introduction: The Concept of Ring Strain in Cycloalkanes

In organic chemistry, ring strain, or angle strain, describes the instability in a cyclic molecule that arises from bond angles deviating from their ideal values.[1] For sp³-hybridized carbon atoms, the optimal bond angle is approximately 109.5°.[2] When these atoms are constrained within a small ring, such as cyclopropane or cyclobutane, the internal C-C-C bond angles are forced to be significantly smaller, leading to a substantial increase in the molecule's potential energy.[1] This excess energy is termed the ring strain energy (RSE).

The total ring strain of a cycloalkane is a composite of several factors:

-

Angle Strain (Baeyer Strain): This is the primary contributor to ring strain in small rings and results from the compression of bond angles from the ideal tetrahedral angle.[3]

-

Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent C-H or C-C bonds. To alleviate this, small rings often adopt puckered conformations.[4][5]

-

Transannular Strain (Prelog Strain): In medium-sized rings, this steric strain results from non-bonded interactions between atoms across the ring.

Cyclobutane possesses a significant ring strain energy of approximately 26.3 kcal/mol.[6][7] While a planar conformation would have 90° C-C-C bond angles, cyclobutane adopts a puckered or "butterfly" conformation to reduce torsional strain, which slightly decreases the bond angles to around 88°.[1][4] This puckering is a compromise that minimizes the overall strain energy of the molecule.[8]

The presence of substituents on the cyclobutane ring, such as the ethyl acetate group in this compound, can further influence the ring's conformation and overall strain energy. The substituent's size and preferred orientation (axial vs. equatorial) will modulate the delicate balance between angle and torsional strain.[8][9]

Quantifying Ring Strain Energy: A Dual Approach

The determination of ring strain energy is not a direct measurement but rather a relative value derived by comparing the strained cyclic molecule to a hypothetical strain-free reference.[10][11] Both experimental and computational methods are employed to arrive at this value.

Experimental Determination via Combustion Calorimetry

Historically, the most common experimental method for determining ring strain energy is through the measurement of the heat of combustion (ΔH°c).[11][12] The underlying principle is that the excess energy stored in the strained ring will be released as additional heat upon complete combustion.

The process involves comparing the heat of combustion per methylene (-CH2-) group of the cycloalkane to that of a long-chain, strain-free alkane, which is approximately 157.4 kcal/mol (658.6 kJ/mol).[7][13] Any deviation from this value is attributed to ring strain.[12]

For cyclobutane, the heat of combustion per -CH2- group is about 164.0 kcal/mol, leading to a calculated total ring strain of approximately 26.3 kcal/mol (6.6 kcal/mol per CH2 group x 4 CH2 groups).[12]

2.1.1. Detailed Protocol for Combustion Calorimetry of this compound

Objective: To determine the standard enthalpy of combustion (ΔH°c) of liquid this compound to subsequently calculate its ring strain energy.

Materials:

-

High-purity this compound

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Gelatin capsules (for liquid samples)

-

High-purity oxygen

-

Distilled water

-

Analytical balance

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g).

-

Place the pellet in the bomb calorimeter's sample holder.

-

Add a known volume of distilled water to the bomb to saturate the internal atmosphere.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Immerse the bomb in the calorimeter's water jacket, ensuring a constant and known volume of water.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change of the water jacket.

-

From the known enthalpy of combustion of benzoic acid and the observed temperature rise, calculate the heat capacity of the calorimeter.[2]

-

-

Sample Measurement:

-

Accurately weigh a gelatin capsule.

-

Add a known mass of this compound (approximately 0.5-1.0 g) to the capsule and seal it.

-

Place the encapsulated sample in the bomb.

-

Repeat the procedure from step 1 (sealing, charging with oxygen, immersing in the water jacket, and igniting).

-

Record the temperature change.[2]

-

-

Data Analysis:

-

Calculate the total heat released during the combustion of the sample and the gelatin capsule.

-

Subtract the heat of combustion of the gelatin capsule (determined in a separate experiment) to find the heat released by the this compound sample.

-

Convert the heat released to the standard enthalpy of combustion (ΔH°c) in kcal/mol.[2]

-

Workflow for Experimental Determination of Ring Strain Energy:

Caption: Computational workflow for determining RSE using an isodesmic reaction.

Conformational Analysis of this compound

The presence of the ethyl acetate substituent at the C2 position of the cyclobutane ring introduces additional conformational complexity. The substituent can adopt either an axial or an equatorial position relative to the puckered ring. [8]Generally, the equatorial conformer is more stable for monosubstituted cyclobutanes to minimize steric interactions. [8] The puckering of the cyclobutane ring is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The energy barrier for this ring inversion is relatively low, typically between 1.8 and 2.0 kcal/mol for monosubstituted cyclobutanes. [8]The conformational preference of the ring-puckering can be influenced by the nature of the substituent. [9]

Synthesis of this compound